
2-Chlorothiophene-3-carbaldehyde
Overview
Description
2-Chlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C₅H₃ClOS. It is a chlorinated derivative of thiophene, featuring a carbonyl group at the 3-position of the thiophene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorothiophene-3-carbaldehyde can be synthesized through several methods, including:
Halogenation of Thiophene: Thiophene can be halogenated using chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position.
Formylation of Chlorothiophene: Chlorothiophene can undergo formylation using reagents like formyl chloride or formic acid in the presence of a Lewis acid catalyst to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation and formylation reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide or alkoxide ions, and reaction conditions such as elevated temperatures and polar solvents.
Major Products Formed:
Oxidation: 2-Chlorothiophene-3-carboxylic acid.
Reduction: 2-Chlorothiophene-3-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Chlorothiophene-3-carbaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
2-Chlorothiophene-3-carbaldehyde is similar to other chlorothiophene derivatives, such as 2-Chlorothiophene-5-carbaldehyde and 2-Chlorothiophene-4-carbaldehyde. its unique position of the aldehyde group at the 3-position distinguishes it from these compounds. The differences in chemical reactivity and biological activity highlight its uniqueness.
Comparison with Similar Compounds
2-Chlorothiophene-5-carbaldehyde
2-Chlorothiophene-4-carbaldehyde
5-Chlorothiophene-2-carbaldehyde
This comprehensive overview provides a detailed understanding of 2-Chlorothiophene-3-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Overview
2-Chlorothiophene-3-carbaldehyde, with the molecular formula C₅H₃ClOS, is an organic compound that belongs to the thiophene family. It features a chlorinated thiophene ring with an aldehyde functional group at the 3-position. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The unique structure of this compound allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of biologically active derivatives, enhancing its potential therapeutic applications.
Key Reactions:
- Oxidation: Converts the aldehyde group into a carboxylic acid.
- Reduction: Reduces the aldehyde to an alcohol.
- Substitution: The chlorine atom can be replaced by other nucleophiles, leading to diverse functionalized compounds.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory effect | |
Staphylococcus aureus | Moderate activity | |
Bacillus spizizenii | Effective |
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that derivatives of this compound can induce apoptosis in cancer cells. Studies have demonstrated that these compounds inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.
Case Study:
A study involving synthesized derivatives of this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most effective derivative was found to reduce cell viability by over 50% at a concentration of 10 µM after 48 hours of treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Safety and Toxicity
While exploring the biological activities of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-chlorothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRQDLJDTSUKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482183 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14345-98-3 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.